Cas no 1028268-32-7 (Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate)
1028268-32-7 structure
Product Name:Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate
Numero CAS:1028268-32-7
MF:C24H23ClN2O6
MW:470.902225732803
CID:1134516
PubChem ID:11465574
Update Time:2025-04-20
Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate
- 1028268-32-7
- ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate
- SCHEMBL4651932
- DB-213587
- Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate
- Diethyl [(4-chlorobenzoyl) amino][(2-oxo-1, 2-dihydro-4-quinolinyl)methyl]malonate
- IMTLPYCYJGUFHB-UHFFFAOYSA-N
-
- Inchi: 1S/C24H23ClN2O6/c1-3-32-22(30)24(23(31)33-4-2,27-21(29)15-9-11-17(25)12-10-15)14-16-13-20(28)26-19-8-6-5-7-18(16)19/h5-13H,3-4,14H2,1-2H3,(H,26,28)(H,27,29)
- Chiave InChI: IMTLPYCYJGUFHB-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(NC(C(=O)OCC)(C(=O)OCC)CC1=CC(NC2C=CC=CC1=2)=O)=O
Proprietà calcolate
- Massa esatta: 470.12459
- Massa monoisotopica: 470.1244642g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 772
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 111Ų
Proprietà sperimentali
- PSA: 110.8
Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate Letteratura correlata
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
1028268-32-7 (Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate) Prodotti correlati
- 182561-27-9((3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1))
- 107140-29-4(D-Alanine,N-(4-methyl-1-oxopentyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-ylester)
- 119188-47-5(10-Hydroxyscandine)
- 103129-58-4(Benazepril Ethyl Ester)
- 127653-88-7(Hexanoic acid,6-(5,6-dihydro-7-methyl-5-oxo-11H-pyrido[4,3-c][1]benzazepin-11-ylidene)-)
- 131064-74-9(Benazepril Free base)
- 5162-90-3(α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid)
- 86499-39-0(alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester)
- 117770-66-8(tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate)
- 132210-24-3(4-Quinolinepropanoicacid, a-amino-1,2-dihydro-2-oxo-,hydrochloride (1:1))
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso